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molecular formula C14H21NO3 B8292237 n-(4-Methoxybenzyl)glycine t-butyl ester

n-(4-Methoxybenzyl)glycine t-butyl ester

Cat. No. B8292237
M. Wt: 251.32 g/mol
InChI Key: FQQGCTUIZNXLND-UHFFFAOYSA-N
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Patent
US06281194B1

Procedure details

According to Example 1, Step 1, by substituting 4-methoxybenzaldehyde for 4-benzyloxybenzaldehyde and glycine tert-butyl ester hydrochloride for glycine methyl ester hydrochloride, the title compound was obtained as a yellow oil (80% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1)C1C=CC=CC=1.Cl.[C:18]([O:22][C:23](=[O:26])[CH2:24][NH2:25])([CH3:21])([CH3:20])[CH3:19].Cl.COC(=O)CN>>[C:18]([O:22][C:23](=[O:26])[CH2:24][NH:25][CH2:13][C:12]1[CH:11]=[CH:10][C:9]([O:8][CH3:1])=[CH:16][CH:15]=1)([CH3:21])([CH3:20])[CH3:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CN)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNCC1=CC=C(C=C1)OC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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